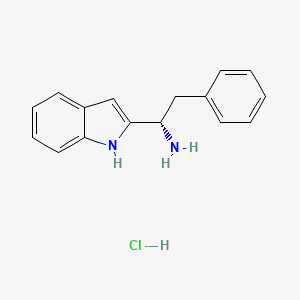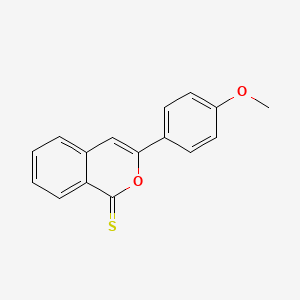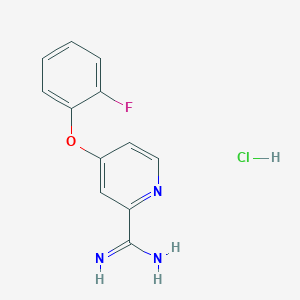
(3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one is a chemical compound with a unique structure that includes a bromine atom and a bromomethyl group attached to a hydroxyoxolanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one typically involves the bromination of a suitable precursor molecule. One common method is the bromination of a hydroxyoxolanone derivative using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of oxolanone derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding a hydroxyoxolanone derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include hydroxyoxolanone derivatives with different substituents replacing the bromine atoms.
Oxidation Reactions: Products include oxolanone derivatives with carbonyl groups.
Reduction Reactions: Products include hydroxyoxolanone derivatives without bromine atoms.
Wissenschaftliche Forschungsanwendungen
(3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Biological Research: It is used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one involves its interaction with specific molecular targets. The bromine atoms and the hydroxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules such as proteins and nucleic acids, potentially altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3R,4R)-1,3-dibromo-5-chloro-2,4-dimethylpentane
- (3R,4S,5S)-4-(bromomethyl)-3,5-dichloro-2-methylheptane
- (2R,3S,4S,5R)-2-bromo-5-chloro-3,4-dimethylheptane
Uniqueness
(3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one is unique due to its specific stereochemistry and the presence of both bromine atoms and a hydroxy group on the oxolanone ring
Eigenschaften
Molekularformel |
C5H6Br2O3 |
|---|---|
Molekulargewicht |
273.91 g/mol |
IUPAC-Name |
(3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one |
InChI |
InChI=1S/C5H6Br2O3/c6-1-2-4(8)3(7)5(9)10-2/h2-4,8H,1H2/t2-,3-,4+/m1/s1 |
InChI-Schlüssel |
CBLAFETVFKXIBH-JJYYJPOSSA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@H](C(=O)O1)Br)O)Br |
Kanonische SMILES |
C(C1C(C(C(=O)O1)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Phenyl-2-[(prop-2-en-1-yl)oxy]quinazolin-4(3H)-one](/img/structure/B11849000.png)
![Oxetan-3-ylmethyl [1,1'-biphenyl]-3-carboxylate](/img/structure/B11849004.png)
![N,N'-[Ethenyl(methyl)silanediyl]bis(N-propylacetamide)](/img/structure/B11849007.png)


![6-[(2,6-Dimethylquinolin-4-yl)amino]hexanenitrile](/img/structure/B11849034.png)
![[6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11849042.png)


